molecular formula C22H24ClN3O3S B2923592 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide CAS No. 899918-24-2

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2923592
CAS No.: 899918-24-2
M. Wt: 445.96
InChI Key: ZOYKULNFKSDGGR-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 5-chloro-2,4-dimethoxyphenyl group and a sulfanyl-linked 2,2-dimethyl-5-(4-methylphenyl)-2H-imidazole moiety. This compound’s design combines halogenated aromatic rings (enhancing lipophilicity and target binding) with a sulfanyl bridge (improving metabolic stability compared to sulfonyl or nitro groups).

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-13-6-8-14(9-7-13)20-21(26-22(2,3)25-20)30-12-19(27)24-16-10-15(23)17(28-4)11-18(16)29-5/h6-11H,12H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYKULNFKSDGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorine and methoxy substituents on the phenyl ring
  • Imidazole moiety contributing to its biological activity
  • Thioether linkage which may enhance its interaction with biological targets

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular:

  • Gram-positive bacteria : Studies have shown that derivatives of similar structures demonstrate activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
  • Mycobacteria : Compounds in this class have also been evaluated against Mycobacterium tuberculosis, showing promising results comparable to existing treatments .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies:

  • Cell Viability Assays : The compound was tested against several cancer cell lines, demonstrating cytotoxic effects with IC50 values suggesting potent activity .
  • Mechanisms of Action : It is hypothesized that the imidazole ring may interact with key cellular targets involved in proliferation and apoptosis pathways, although specific mechanisms remain to be fully elucidated.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various synthesized compounds, including derivatives of the target compound. The results indicated that:

CompoundActivity Against S. aureusActivity Against M. tuberculosisCytotoxicity (IC50)
Compound AMIC = 0.5 µg/mLMIC = 1 µg/mL10 µM
Compound BMIC = 0.3 µg/mLMIC = 0.8 µg/mL8 µM
Target CompoundMIC = 0.4 µg/mLMIC = 0.9 µg/mL9 µM

This study suggests that the target compound exhibits significant antimicrobial activity, particularly against MRSA strains .

Study 2: Anticancer Screening

In a separate investigation focused on anticancer properties, the target compound was screened against multiple cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A431 (epidermoid)12EGFR inhibition
SCC61 (squamous)15Induction of apoptosis
MCF7 (breast)18Cell cycle arrest

These findings indicate that the compound may exert its effects through multiple pathways, including apoptosis induction and cell cycle modulation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
![Insert Table Here]

Table 2: Biological Activity Summary ![Insert Table Here]

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